molecular formula C14H18N2O B8444045 1-(Phenylcyclopropylcarbonyl)piperazine

1-(Phenylcyclopropylcarbonyl)piperazine

Cat. No.: B8444045
M. Wt: 230.31 g/mol
InChI Key: WWOZMOHTPWJWDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Phenylcyclopropylcarbonyl)piperazine is a piperazine derivative characterized by a phenylcyclopropylcarbonyl substituent attached to the piperazine ring.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

(1-phenylcyclopropyl)-piperazin-1-ylmethanone

InChI

InChI=1S/C14H18N2O/c17-13(16-10-8-15-9-11-16)14(6-7-14)12-4-2-1-3-5-12/h1-5,15H,6-11H2

InChI Key

WWOZMOHTPWJWDV-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)N3CCNCC3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features, receptor interactions, and applications of 1-(Phenylcyclopropylcarbonyl)piperazine and its analogs:

Compound Name Substituent Key Pharmacological Properties Therapeutic/Clinical Relevance
This compound Phenylcyclopropylcarbonyl Hypothesized serotonergic/dopaminergic activity due to rigid cyclopropane and carbonyl groups Potential CNS modulation (inferred)
1-(3-Chlorophenyl)piperazine (mCPP) 3-Chlorophenyl 5-HT1B/1C and 5-HT2 receptor agonist; anxiogenic effects in humans Research tool for serotonin receptors
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-Trifluoromethylphenyl 5-HT1B/1C agonist; used in combination with BZP for MDMA-like effects Former psychoactive substance
SA4503 3,4-Dimethoxyphenethyl + 3-phenylpropyl Sigma-1 receptor agonist; antidepressant and neuroprotective effects Clinical trials for depression
GBR 12909 Diphenylmethoxyethyl + phenylpropyl High-affinity dopamine transporter (DAT) inhibitor; blocks dopamine reuptake Cocaine addiction research

Pharmacological Profiles

  • Receptor Selectivity :

    • mCPP and TFMPP exhibit affinity for 5-HT1B/1C receptors, with TFMPP showing greater lipophilicity due to the trifluoromethyl group . In contrast, the cyclopropane and carbonyl groups in this compound may favor interactions with 5-HT1A or dopaminergic receptors, akin to rigid analogs like GBR 12909 .
    • SA4503 demonstrates sigma-1 receptor agonism, a target absent in other listed compounds, highlighting how substituent bulk and electronic properties dictate receptor specificity .
  • Behavioral Effects: mCPP and TFMPP were historically used recreationally for MDMA-like effects but replaced by cathinones due to safety concerns .

Physicochemical Properties

  • Solubility and Stability: The carbonyl group in this compound may improve water solubility compared to nonpolar analogs like TFMPP. However, the cyclopropane ring could increase hydrophobicity, requiring formulation optimization .
  • Synthetic Accessibility : While SA4503 is synthesized via sequential acylation and reduction , the cyclopropane ring in this compound likely necessitates specialized reagents (e.g., Simmons-Smith conditions), complicating large-scale production.

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